molecular formula C16H16N4OS B6527707 N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide CAS No. 1020488-00-9

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B6527707
CAS No.: 1020488-00-9
M. Wt: 312.4 g/mol
InChI Key: LUBBWMNWGUTKFP-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide is a heterocyclic compound that features a thiazole ring, a pyrazole ring, and a propanamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling with a propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thioamides, while the pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide is unique due to its combination of thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-3-15(21)18-14-9-11(2)19-20(14)16-17-13(10-22-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBBWMNWGUTKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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